

An In-depth Technical Guide to Benzeneacetic Acid, 2-chloro-5-cyano-

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2-(2-Chloro-5-cyanophenyl)acetic acid

Cat. No.: B13151834

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A Note on the Subject Compound: Direct experimental data for Benzeneacetic acid, 2-chloro-5-cyano- is not readily available in the public domain. This technical guide has been constructed by a Senior Application Scientist to provide a comprehensive overview based on established chemical principles and extrapolated data from closely related analogs. The information herein serves as a robust starting point for researchers and drug development professionals interested in this novel compound.

Introduction and Strategic Importance

Benzeneacetic acid, 2-chloro-5-cyano- is a halogenated and cyanated derivative of phenylacetic acid. The strategic incorporation of a chlorine atom and a cyano group onto the phenylacetic acid scaffold is of significant interest in medicinal chemistry and materials science. The chloro- group can modulate the lipophilicity and metabolic stability of the molecule, while the cyano group can act as a key pharmacophore or a precursor for other functional groups.[1] [2] This unique combination of functional groups suggests potential applications in the development of novel therapeutics and specialized polymers.

This guide provides a detailed exploration of the inferred physicochemical properties, a plausible synthetic route, potential applications in drug discovery, and essential safety and handling protocols for Benzeneacetic acid, 2-chloro-5-cyano-.

Physicochemical Properties: An Inferential Analysis

The physicochemical properties of Benzeneacetic acid, 2-chloro-5-cyano- can be predicted by analyzing the contributions of its constituent functional groups and comparing it to structurally similar compounds.

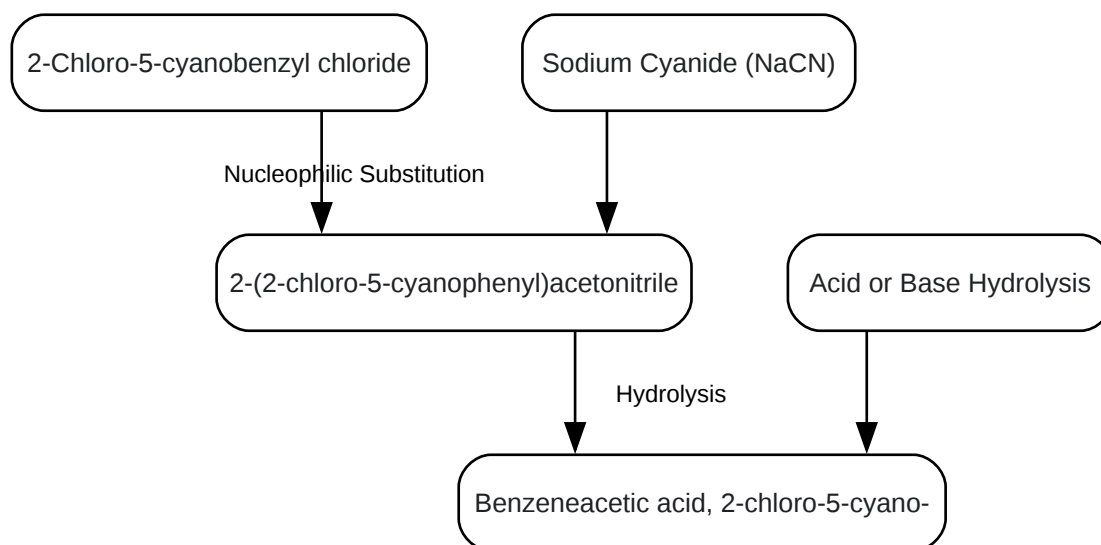
Property	Predicted Value/Range	Rationale and Comparative Analysis
Molecular Formula	C ₉ H ₆ ClNO ₂	Based on the chemical structure.
Molecular Weight	195.61 g/mol	Calculated from the molecular formula.
Appearance	White to off-white crystalline solid	Similar to related compounds like 2-chlorophenylacetic acid and 4-cyanophenylacetic acid. [3][4]
Melting Point	100-120 °C	Expected to be higher than 2-chlorophenylacetic acid (92-95 °C) due to the polar cyano group. [3]
Solubility	Sparingly soluble in water; soluble in polar organic solvents (e.g., ethanol, acetone).	The carboxylic acid group imparts some water solubility, while the substituted benzene ring favors solubility in organic solvents, a characteristic shared by similar compounds. [3][4]
pKa	~4.0	The electron-withdrawing nature of the chloro and cyano groups is expected to increase the acidity of the carboxylic acid compared to phenylacetic acid.

Proposed Synthesis and Mechanistic Insights

A robust and scalable synthesis of Benzeneacetic acid, 2-chloro-5-cyano- is crucial for its further investigation. A plausible and efficient synthetic route would involve the hydrolysis of the

corresponding nitrile, 2-(2-chloro-5-cyanophenyl)acetonitrile. This precursor can be synthesized from 2-chloro-5-cyanobenzyl chloride.

Synthetic Workflow Diagram



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Caption: Proposed two-step synthesis of Benzeneacetic acid, 2-chloro-5-cyano-.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-(2-chloro-5-cyanophenyl)acetonitrile

This reaction follows a standard nucleophilic substitution mechanism, where the cyanide ion displaces the chloride of the benzyl chloride.

- In a well-ventilated fume hood, dissolve sodium cyanide in a suitable solvent such as a mixture of ethanol and water.
- To this solution, add 2-chloro-5-cyanobenzyl chloride dropwise at room temperature.
- Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

- Extract the product with an organic solvent like dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude 2-(2-chloro-5-cyanophenyl)acetonitrile.
- Purify the crude product by column chromatography or recrystallization.

Step 2: Hydrolysis to Benzeneacetic acid, 2-chloro-5-cyano-

The nitrile group of 2-(2-chloro-5-cyanophenyl)acetonitrile can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.

- Suspend the purified 2-(2-chloro-5-cyanophenyl)acetonitrile in an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).
- Heat the mixture to reflux and monitor the reaction by TLC.
- After completion, cool the reaction mixture.
- If basic hydrolysis was performed, acidify the solution with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
- Filter the precipitate, wash with cold water, and dry under vacuum to yield Benzeneacetic acid, 2-chloro-5-cyano-.
- Further purification can be achieved by recrystallization from a suitable solvent system.

Applications in Drug Discovery and Development

The unique structural features of Benzeneacetic acid, 2-chloro-5-cyano- make it a promising candidate for drug discovery programs.

- **Scaffold for Novel Therapeutics:** Phenylacetic acid derivatives are prevalent in a wide range of pharmaceuticals. The presence of the chloro and cyano groups offers opportunities for further chemical modifications to optimize biological activity, selectivity, and pharmacokinetic properties.
- **Potential as an Anti-inflammatory or Analgesic Agent:** Many non-steroidal anti-inflammatory drugs (NSAIDs) are acidic compounds. The carboxylic acid moiety of the target compound

could interact with key enzymes in the inflammatory cascade.

- Intermediate for Heterocyclic Synthesis: The cyano and carboxylic acid groups can be utilized to construct various heterocyclic ring systems, which are common motifs in biologically active molecules.[5]

The inclusion of a chlorine atom is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of drug candidates.[1][2]

Safety, Handling, and Toxicology

Given the absence of specific toxicological data, a cautious approach based on the known hazards of similar compounds is imperative.

- Hazard Classification: Based on analogous structures like 2-chlorophenylacetic acid, this compound is expected to be a skin and eye irritant.[6][7][8] It may also cause respiratory irritation.[6][7][8]
- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6][7][8][9]
- First Aid Measures:
 - Skin Contact: Immediately wash the affected area with plenty of soap and water.[6][7][8]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6][7][8][9]
 - Inhalation: Move the person to fresh air and keep them comfortable for breathing.[6][7][9]
 - Ingestion: Rinse mouth. Do NOT induce vomiting.[9]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. It is recommended to use a licensed professional waste disposal service.

Conclusion

While direct experimental data for Benzeneacetic acid, 2-chloro-5-cyano- is currently limited, this in-depth technical guide provides a comprehensive and scientifically grounded framework for its understanding and future exploration. The inferred physicochemical properties, a plausible synthetic pathway, and potential applications in drug discovery highlight the compound's potential as a valuable building block for researchers and scientists. As with any novel chemical entity, all handling and experimental procedures should be conducted with the utmost care and adherence to established safety protocols.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Benzeneacetic Acid, 2-chloro-5-cyano-]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13151834/docs#an-in-depth-technical-guide-to-benzeneacetic-acid-2-chloro-5-cyano>]

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